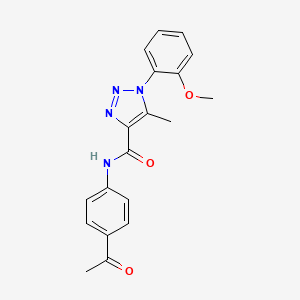
N-(4-acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H18N4O3 and its molecular weight is 350.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, a compound belonging to the triazole class, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 923226-87-3 |
| Molecular Formula | C₁₉H₁₈N₄O₃ |
| Molecular Weight | 350.4 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazole Ring : Achieved through a cycloaddition reaction between an azide and an alkyne.
- Introduction of Acetyl and Methoxy Groups : These groups are added via Friedel-Crafts acylation and nucleophilic substitution reactions, respectively.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of this compound. For instance, it has been shown to exhibit antiproliferative effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : IC₅₀ = 1.1 μM
- HCT-116 (Colorectal Cancer) : IC₅₀ = 2.6 μM
- HepG2 (Liver Cancer) : IC₅₀ = 1.4 μM
These results indicate that the compound is more effective than standard chemotherapeutics such as doxorubicin and 5-fluorouracil . The mechanism of action is primarily attributed to the inhibition of thymidylate synthase (TS), an essential enzyme for DNA synthesis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against several bacterial strains:
- Escherichia coli
- Staphylococcus aureus
The compound's antimicrobial efficacy is supported by molecular docking studies that suggest it interacts effectively with bacterial targets .
The biological activity of this compound can be attributed to its ability to modulate various molecular targets:
- Inhibition of Enzymatic Activity : The compound inhibits specific enzymes involved in cancer cell proliferation and survival.
- Interaction with Cellular Pathways : It may disrupt key signaling pathways in cancer cells, leading to increased apoptosis and reduced cell viability.
Case Studies and Research Findings
Several research articles highlight the biological potential of related triazole compounds:
- A study synthesized various triazole derivatives and evaluated their antiproliferative properties, revealing that structural modifications significantly impact their effectiveness against cancer cell lines .
- Another investigation focused on the antimicrobial potential of triazole compounds, demonstrating their ability to inhibit pathogenic bacteria effectively .
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-12-18(19(25)20-15-10-8-14(9-11-15)13(2)24)21-22-23(12)16-6-4-5-7-17(16)26-3/h4-11H,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPMOSLUNXHNNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














